molecular formula C5H4O4 B3330091 4-Hydroxy-3H-pyran-2,6-dione CAS No. 66315-03-5

4-Hydroxy-3H-pyran-2,6-dione

Cat. No. B3330091
Key on ui cas rn: 66315-03-5
M. Wt: 128.08 g/mol
InChI Key: HOTUFNXGGMAKEH-UHFFFAOYSA-N
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Patent
US04160021

Procedure details

A mixture of 3.5 g. (0.01 mol) of 1-nitro-3,5-bis-ethoxyoxamoylbenzene (prepared from 3,5-diaminonitrobenzene by reaction with ethoxyoxalyl chloride in pyridine) in 100 ml. of methanol was hydrogenated over 200 mg. of 10% palladium-on-carbon at 50 psi. Reduction was complete in 16 hours. To the mixture was added tetrahydrofuran (about 100 ml.) to dissolve the precipitate, the catalyst was filtered and to the filtrate containing 3,5-bis-ethoxyoxamoylaniline was added 2.12 g. (0.01 mol) of 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2-one. This mixture was heated under reflux while 100 ml. of volatile solvent was collected by distillation. Heating was stopped, 50 ml. of methanol was added and the product collected by filtration, giving 5-acetyl-3-[3,5-bis-ethoxyoxamoylphenylamino)ethylidene]-4-hydroxy-2H-pyran-2,6(3H)-dione, m.p. 195° C.
[Compound]
Name
1-nitro-3,5-bis-ethoxyoxamoylbenzene
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO.C([C:6]1[C:7](=[O:17])[O:8][C:9]([OH:16])=[C:10](C(=O)C)[C:11]=1[OH:12])(=O)C>[Pd].O1CCCC1>[OH:12][C:11]1[CH2:10][C:9](=[O:16])[O:8][C:7](=[O:17])[CH:6]=1

Inputs

Step One
Name
1-nitro-3,5-bis-ethoxyoxamoylbenzene
Quantity
0.01 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.01 mol
Type
reactant
Smiles
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.5 g
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered and to the filtrate
ADDITION
Type
ADDITION
Details
containing 3,5-bis-ethoxyoxamoylaniline
ADDITION
Type
ADDITION
Details
was added 2.12 g
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux while 100 ml
DISTILLATION
Type
DISTILLATION
Details
of volatile solvent was collected by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
of methanol was added
FILTRATION
Type
FILTRATION
Details
the product collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1CC(OC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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